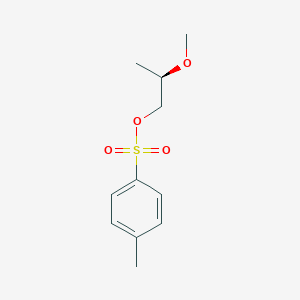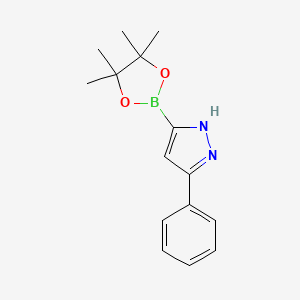
(R)-2-methoxypropyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxypropyl group attached to a 4-methylbenzene-1-sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate typically involves the reaction of (2R)-2-methoxypropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.
Oxidation: The methoxypropyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with common catalysts being hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters.
Hydrolysis: The major products are the corresponding alcohol and sulfonic acid.
Oxidation: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of sulfonate esters on biological systems, including their potential as enzyme inhibitors or substrates.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles or electrophiles in chemical reactions. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The methoxypropyl group can undergo oxidation or hydrolysis, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-methoxypropyl 4-methylbenzenesulfonate
- (2S)-2-methoxypropyl 4-methylbenzenesulfonate
- (2R)-2-ethoxypropyl 4-methylbenzenesulfonate
Uniqueness
(2R)-2-methoxypropyl 4-methylbenzene-1-sulfonate is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions in chemical reactions. The compound’s ability to undergo various types of reactions, including nucleophilic substitution and oxidation, makes it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C11H16O4S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
[(2R)-2-methoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-9-4-6-11(7-5-9)16(12,13)15-8-10(2)14-3/h4-7,10H,8H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
IHRUWHJSVMOZTQ-SNVBAGLBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)






![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]prop-2-ynoicacid](/img/structure/B13557455.png)



![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)
![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
